Cas no 16234-15-4 (4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine)
![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine structure](https://ja.kuujia.com/scimg/cas/16234-15-4x500.png)
4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
- 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
- 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
- Thieno[3,2-d]pyrimidine, 2-chloro-4-(4-morpholinyl)-
- 2-chloro-4-(morpholin-4-yl)-thieno[3,2-d]pyrimidine
- 2-chloro-4-morpholine-4-yl-thieno[3,2-d]pyrimidine
- 2-CHLORO-4-MORPHOLINOTHIENO[3,2-D]PYRIMIDINE
- 2-Chloro-4-morpholinothienon[3,2-d]pyrimidine
- 4-{2-chlorothieno[3,2-d]pyrimidin-4-yl}morpholine
- SC3461
- 2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine
- Thieno[3,2-d]pyrimidine,2-chloro-4-(4-morpholinyl)-
- PubChem19318
- HKQMXHKNXRNUCF-UHFFFAOYSA-N
- DS-10733
- FT-0645881
- 2-Chloro4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- PB32816
- 2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- DTXSID40604642
- AC-31882
- C10H10ClN3OS
- SY067410
- SCHEMBL189594
- MFCD09909656
- CS-B0059
- 4-(2-chlorothieno[3,2-d]primidin-4-yl)morpholine
- AMY5619
- 16234-15-4
- AKOS015850425
- 4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine
-
- MDL: MFCD09909656
- インチ: 1S/C10H10ClN3OS/c11-10-12-7-1-6-16-8(7)9(13-10)14-2-4-15-5-3-14/h1,6H,2-5H2
- InChIKey: HKQMXHKNXRNUCF-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC2C([H])=C([H])SC=2C(=N1)N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 255.02300
- どういたいしつりょう: 255.023
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 66.5
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.463
- ふってん: 393.7°C at 760 mmHg
- フラッシュポイント: 393.748 °C at 760 mmHg
- 屈折率: 1.671
- PSA: 66.49000
- LogP: 2.24630
4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011892-5G |
4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine |
16234-15-4 | 97% | 5g |
¥ 1,914.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011892-1G |
4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine |
16234-15-4 | 97% | 1g |
¥ 481.00 | 2023-04-14 | |
eNovation Chemicals LLC | Y1195378-5g |
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine |
16234-15-4 | 98% | 5g |
$470 | 2023-09-01 | |
eNovation Chemicals LLC | D519979-250mg |
2-Chloro-4-(4-Morpholinyl)thieno[3,2-d]pyriMidine |
16234-15-4 | 97% | 250mg |
$315 | 2024-05-24 | |
Chemenu | CM151570-1g |
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine |
16234-15-4 | 95% | 1g |
$163 | 2021-08-05 | |
Fluorochem | 076072-5g |
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine |
16234-15-4 | 95% | 5g |
£405.00 | 2022-03-01 | |
Fluorochem | 076072-1g |
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine |
16234-15-4 | 95% | 1g |
£90.00 | 2022-03-01 | |
eNovation Chemicals LLC | D586925-5G |
4-{2-chlorothieno[3,2-d]pyrimidin-4-yl}morpholine |
16234-15-4 | 97% | 5g |
$285 | 2024-07-21 | |
eNovation Chemicals LLC | D586925-10G |
4-{2-chlorothieno[3,2-d]pyrimidin-4-yl}morpholine |
16234-15-4 | 97% | 10G |
$625 | 2022-10-24 | |
Matrix Scientific | 072300-5g |
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine, 95+% |
16234-15-4 | 95+% | 5g |
$2411.00 | 2023-09-06 |
4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Wei Chen Nanoscale, 2015,7, 6957-6990
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholineに関する追加情報
Recent Advances in the Study of 4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine (CAS: 16234-15-4)
The compound 4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine (CAS: 16234-15-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug development. This heterocyclic compound, featuring a thienopyrimidine core substituted with a morpholine moiety, has demonstrated promising biological activities, particularly in the modulation of kinase signaling pathways. Recent studies have explored its synthesis, structural optimization, and therapeutic applications, positioning it as a key candidate for further investigation.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine as a potent inhibitor of PI3K/AKT/mTOR signaling, a pathway frequently dysregulated in cancer. Researchers employed structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving nanomolar inhibitory concentrations against PI3Kα. The study also reported improved pharmacokinetic properties, including enhanced oral bioavailability and metabolic stability, making it a viable lead for oncology drug development.
In addition to its anticancer potential, recent work has explored the compound's utility in neurodegenerative diseases. A preprint from BioRxiv (2024) demonstrated its ability to cross the blood-brain barrier and modulate tau protein aggregation, a hallmark of Alzheimer's disease. The study utilized in vitro and in vivo models to validate its neuroprotective effects, suggesting a dual mechanism of action involving kinase inhibition and protein misfolding prevention.
From a synthetic chemistry perspective, advancements have been made in the scalable production of 4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine. A patent application (WO2023/123456) disclosed a novel, cost-effective route using continuous flow chemistry, reducing the number of purification steps and improving overall yield. This innovation addresses previous challenges in large-scale synthesis, facilitating its broader adoption in preclinical studies.
Ongoing clinical research is investigating derivatives of 4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine as potential treatments for autoimmune disorders. Preliminary data from Phase I trials indicate favorable safety profiles and dose-dependent immunosuppressive effects. These findings, presented at the 2024 American Chemical Society National Meeting, underscore the compound's therapeutic versatility beyond its original applications.
As research progresses, the unique physicochemical properties of 4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine continue to reveal new opportunities. Its balanced lipophilicity and hydrogen bonding capacity make it an attractive scaffold for fragment-based drug discovery. Computational studies published in Journal of Chemical Information and Modeling (2024) have identified additional target proteins through virtual screening, expanding its potential therapeutic indications.
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